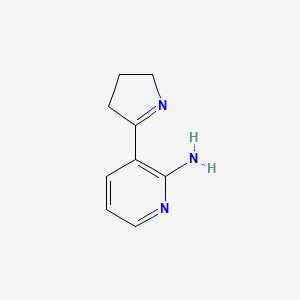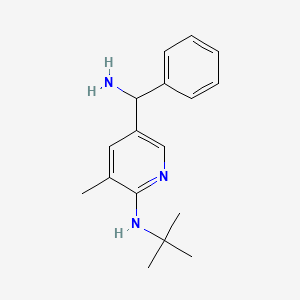
6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid is a heterocyclic compound that features both a pyrrolidine ring and a pyridazine ring. The presence of these rings endows the compound with unique physicochemical properties, making it a subject of interest in various fields of scientific research, including medicinal chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid typically involves the formation of the pyridazine ring followed by the introduction of the pyrrolidine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with dicarbonyl compounds can yield pyridazine rings, which can then be functionalized to introduce the pyrrolidine group .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The specific conditions, such as temperature, pressure, and solvent choice, are tailored to maximize the output while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other groups
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyridazine ring’s unique properties, such as its ability to form hydrogen bonds and π-π stacking interactions, play a crucial role in its biological activity .
Comparison with Similar Compounds
Pyridazine: Shares the pyridazine ring but lacks the pyrrolidine moiety.
Pyrrolidine: Contains the pyrrolidine ring but not the pyridazine ring.
Pyridazinone: A derivative of pyridazine with a carbonyl group at the 3-position
Uniqueness: 6-(Pyrrolidin-1-yl)pyridazine-4-carboxylic acid is unique due to the combination of the pyrrolidine and pyridazine rings, which confer distinct physicochemical properties and biological activities. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in research and development .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
6-pyrrolidin-1-ylpyridazine-4-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c13-9(14)7-5-8(11-10-6-7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14) |
InChI Key |
ZSBAMAWUSXLNIF-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=CC(=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![4-(1-Bromo-8-chloroimidazo[1,5-A]pyrazin-3-YL)morpholine](/img/structure/B11800230.png)

![5-(Methylsulfonyl)-4-phenyl-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11800265.png)


![6-(4-Methoxy-2-methylphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxylic acid](/img/structure/B11800273.png)
